The compound is identified by the Chemical Abstracts Service (CAS) number 23616-35-5 and has the molecular formula with a molecular weight of approximately 199.037 g/mol. It exhibits significant structural features that make it a subject of interest in chemical research, particularly for its biological activities and synthetic versatility .
The synthesis of 2,5-dichloro-1,6-naphthyridine can be achieved through several methods:
The molecular structure of 2,5-dichloro-1,6-naphthyridine features:
2,5-Dichloro-1,6-naphthyridine participates in various chemical reactions:
The pharmacological activity of 2,5-dichloro-1,6-naphthyridine is linked to its structural similarity to biologically active molecules. It is known to interact with multiple biochemical pathways:
The interaction with biomolecules suggests that it may modulate gene expression or protein activity, leading to therapeutic effects such as anticancer or antimicrobial actions.
The potential applications of 2,5-dichloro-1,6-naphthyridine are extensive:
The naphthyridine core emerged as a significant heterocyclic system following its initial synthesis by Reissert in 1893, though the unsubstituted 1,6-naphthyridine variant proved elusive until 1958 due to synthetic challenges [1] [5]. Early attempts to synthesize 1,6-naphthyridine via the classical Skraup reaction using 4-aminopyridine yielded violent, uncontrolled reactions with minimal product formation [1]. Methodological refinements, particularly the "sulfo-mix" approach (nitrobenzene-oleum mixtures) and the use of 4-aminopyridine-N-oxide intermediates, eventually enabled successful preparation with modest yields (40%) [1] [5]. This scaffold class comprises six isomeric diazanaphthalenes characterized by nitrogen atoms distributed across two fused six-membered rings. The 1,6-naphthyridine isomer exhibits distinctive physicochemical properties, including a remarkably low melting point (<40°C) compared to other isomers like 2,6-naphthyridine (114–115°C), reflecting differences in molecular symmetry and intermolecular interactions [1]. Historically significant as a fundamental heterocyclic system, its exploration laid groundwork for diverse medicinal and material science applications, though the unsubstituted parent compound itself has not achieved practical utility beyond research contexts [1] [10].
Table 1: Fundamental Properties of Key Naphthyridine Isomers
Isomer | Melting Point (°C) | Synthetic Accessibility | Distinctive Feature |
---|---|---|---|
1,6-Naphthyridine | <40 | Moderate (post-1958) | Lowest melting point; versatile precursor |
1,5-Naphthyridine | Not reported | Achieved (1927) | Early synthetic success |
2,6-Naphthyridine | 114–115 | Challenging (isolated 1965) | Highest melting point |
1,8-Naphthyridine | Not reported | Achieved (1927) | Precursor to fluoroquinolones |
Diazanaphthalenes constitute a structurally diverse class defined by the substitution pattern of two nitrogen atoms within a naphthalene framework. This class bifurcates into two primary categories: benzodiazines, featuring both nitrogen atoms embedded within a single ring, and naphthyridines, characterized by one nitrogen atom residing in each ring [1]. The six naphthyridine isomers—1,5; 1,6; 1,7; 1,8; 2,6; and 2,7—exhibit markedly distinct electronic distributions, dipole moments, and hydrogen-bonding capabilities governed by nitrogen atom positioning [4] [5]. Among these, 1,6-naphthyridine displays a balanced electronic structure conducive to electrophilic and nucleophilic substitutions at specific sites. Its derivatives, particularly the 1,6-naphthyridin-2(1H)-one system, exhibit tautomerism (e.g., C3-C4 single vs. double bond variants), profoundly influencing biological activity profiles. Over 17,000 derivatives of this subfamily exist, with approximately 70% possessing a C3-C4 double bond (structure 13), often preferred in kinase inhibitor design, while the C3-C4 single bond variant (structure 14) constitutes 30% of known compounds and shows distinct receptor targeting [4]. This structural diversity underpins the scaffold’s versatility in drug discovery.
Table 2: Molecular Descriptors of 2,5-Dichloro-1,6-naphthyridine
Property | Value | Method/Note |
---|---|---|
Molecular Formula | C₈H₄Cl₂N₂ | Confirmed by elemental analysis |
Molecular Weight | 199.04 g/mol | - |
Predicted pKa | 0.73 ± 0.30 | Computational estimation |
Density | 1.486 g/cm³ | At standard conditions |
LogP (Partition Coefficient) | 2.94 | Indicates moderate lipophilicity |
Topological Polar Surface Area | 25.78 Ų | Relevant for membrane permeability |
2,5-Dichloro-1,6-naphthyridine (CAS# 23616-35-5) serves as a pivotal synthon in heterocyclic chemistry due to the differential reactivity of its halogen substituents. The chlorine atom at the C2 position, activated by the adjacent ring nitrogen (N1), exhibits enhanced susceptibility toward nucleophilic aromatic substitution (SNAr) compared to the C5 chlorine [3] [8]. This chemoselectivity enables sequential derivatization—typically C2 substitution precedes C5 modification. The compound manifests as a solid with a predicted boiling point of 337.3±37.0 °C and is commercially available, albeit at significant cost (e.g., $504.60/5mg, $1650/1g), reflecting its specialized utility [3] [7]. Key synthetic routes involve halogenation of the parent 1,6-naphthyridine or cyclization strategies employing halogenated precursors. Its primary application lies in constructing complex pharmacophores, exemplified by its role in generating kinase inhibitors where the C2 chlorine is displaced by amines, and the C5 chlorine participates in cross-coupling reactions (e.g., Suzuki, Sonogashira) [4] [8]. The electron-deficient nature of the ring system further facilitates metal-catalyzed C-H functionalizations at C7 and C8 positions, expanding its derivatization landscape beyond halogen reactivity [4].
Table 3: Reactivity Profile of 2,5-Dichloro-1,6-naphthyridine
Position | Substituent | Reactivity | Common Transformations |
---|---|---|---|
C2 | Chlorine | Highly activated (SNAr prone) | Amination, alkoxylation, thioether formation |
C5 | Chlorine | Moderately activated | Cross-coupling (Suzuki, Stille), reduction |
C3/C4 | Hydrogen | Electrophilic substitution (low yield) | Limited direct functionalization |
C7/C8 | Hydrogen | C-H activation/Catalyzed functionalization | Arylation, alkylation, halogenation |
N1 | Hydrogen | Weakly acidic/Deprotonation | Alkylation, acylation, complexation |
The 1,6-naphthyridine core exemplifies a "privileged scaffold" in drug discovery, a designation reflecting its proven capacity to deliver high-affinity ligands for diverse biological targets through strategic substitution [4]. Its molecular architecture enables mimicry of purine bases, facilitating interactions with ATP-binding sites ubiquitous in kinases and other phosphotransferases. Patent US11261184B2 explicitly leverages 1,6-naphthyridine derivatives, including halogenated analogs like 2,5-dichloro-1,6-naphthyridine, as potent inhibitors of cyclin-dependent kinases CDK8 and CDK19—targets critically involved in oncogenesis and transcription regulation [2]. The scaffold’s versatility is further demonstrated in the synthesis of over 17,000 documented derivatives, predominantly as kinase inhibitors (C3-C4 double bond variants) and modulators of G-protein-coupled receptors (C3-C4 single bond variants) [4]. Recent investigations highlight its promise beyond oncology; sulfonamide-functionalized naphthyridines exhibit potent inhibition of bacterial efflux pumps (e.g., MepA in Staphylococcus aureus), potentially reversing antibiotic resistance [6]. This target promiscuity stems from the scaffold’s balanced amphiphilicity, tunable electronic properties, and capacity for presenting diverse pharmacophores in three-dimensional space, cementing its role as a cornerstone structure in rational drug design.
Table 4: Synthetic Applications of 2,5-Dichloro-1,6-naphthyridine
Application | Reaction Type | Key Intermediates/Products | Reference (Source) |
---|---|---|---|
Kinase Inhibitor Precursor | Sequential SNAr | CDK8/CDK19 inhibitors | [2] (Patent) |
Antibacterial Efflux Pump Modulators | Sulfonamide formation | MepA inhibitors | [6] (Research Article) |
Fused Polyheterocycles | Tandem cyclization | Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines | [4] (Review) |
Functionalized Agrochemicals | Cross-coupling | Herbicidal/Insecticidal derivatives | [10] (Supplier Data) |
Table 5: Biologically Active 1,6-Naphthyridine Derivatives Derived from 2,5-Dichloro Precursor
Biological Target | Derivative Class | Reported Activity | Source |
---|---|---|---|
CDK8/CDK19 Kinases | Substituted amino derivatives | Antiproliferative (Oncological) | [2] (Patent) |
MepA Efflux Pump (S. aureus) | Sulfonamide conjugates | Antibiotic resistance reversal | [6] (Research) |
BCR Kinase | 3-Cyano-4-aminosubstituted analogs | B lymphoid malignancy suppression | [4] (Review) |
DDR2 Kinase | Fused tricyclic systems | Lung cancer cell inhibition | [4] (Review) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1